2-Phenylazepane-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71602-41-0 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-phenylazepane-1-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c15-11-14-10-6-2-5-9-13(14)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2 |
InChI Key |
HUIYGUCNCWYBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(N(CC1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Transformations of 2 Phenylazepane 1 Carbaldehyde Scaffolds
Reactivity of the Carbaldehyde Moiety
The carbaldehyde group attached to the nitrogen atom of the 2-phenylazepane (B120452) ring is a key site for various chemical modifications. Its electrophilic nature allows for reactions with a wide array of nucleophiles, and it can be readily converted into other important functional groups.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecules. Nucleophilic addition reactions involving organometallic reagents, such as Grignard reagents or organolithium compounds, can be employed to introduce new carbon-carbon bonds, leading to the formation of secondary alcohols.
Condensation reactions with amines, hydroxylamines, and hydrazines can yield imines, oximes, and hydrazones, respectively. These reactions are often reversible and can be catalyzed by acids or bases. For instance, the reaction with a primary amine would lead to the corresponding N-substituted imine, a versatile intermediate for further synthetic manipulations.
| Reactant | Product Type | General Reaction Conditions |
|---|---|---|
| Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |
| Primary Amine (R-NH2) | Imine | Acid or base catalysis, often with removal of water |
| Hydroxylamine (NH2OH) | Oxime | Mildly acidic or basic conditions |
| Hydrazine (NH2NH2) | Hydrazone | Mildly acidic conditions |
Derivatization to Other Functional Groups (e.g., Carboxylic Acids, Alcohols)
The carbaldehyde functionality can be readily transformed into other key functional groups, such as carboxylic acids and primary alcohols, through oxidation and reduction reactions, respectively.
Oxidation to Carboxylic Acids: A variety of oxidizing agents can be used to convert the aldehyde to a carboxylic acid. Common reagents include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O) or sodium chlorite (NaClO2). The choice of reagent depends on the presence of other sensitive functional groups in the molecule. For instance, oxidation with sodium perborate in acetic acid is an effective method for converting aromatic aldehydes to carboxylic acids. organic-chemistry.org
Reduction to Alcohols: The reduction of the carbaldehyde to the corresponding primary alcohol can be achieved using a range of reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent for this transformation, typically performed in alcoholic solvents. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but require anhydrous conditions.
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO4, Jones Reagent, Ag2O, NaClO2 | Carboxylic Acid |
| Reduction | NaBH4, LiAlH4 | Primary Alcohol |
Transformations at the Azepane Nitrogen Atom
The nitrogen atom of the azepane ring, being a secondary amine derivative (as part of the N-formyl group), offers opportunities for further functionalization through substitution reactions. However, the existing N-formyl group must be considered, as it can be cleaved or modified. For N-substitutions, it is often practical to first remove the formyl group to generate the free secondary amine, 2-phenylazepane.
N-Substitutions (e.g., N-Alkylation, N-Acylation)
Once the formyl group is removed, the resulting 2-phenylazepane can undergo N-alkylation and N-acylation.
N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the secondary amine with an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. Palladium-catalyzed N-alkylation reactions have also been developed as efficient methods. chemrxiv.org
N-Acylation: This is the process of introducing an acyl group to the nitrogen atom. This is commonly done by reacting the amine with an acyl chloride or an acid anhydride. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acid byproduct. N-acylation can be an effective method for reducing the LUMO energy levels of conjugated polymers containing lactam units. nih.gov
Strategic Use of Protecting Groups
In multi-step syntheses, it is often necessary to protect the azepane nitrogen to prevent it from undergoing unwanted reactions. A protecting group is a temporary modification of a functional group that renders it inert to specific reaction conditions. wikipedia.org
Lithiation and Subsequent Electrophilic Quench of Phenylazepane Systems
A powerful method for the functionalization of the 2-phenylazepane scaffold is through directed ortho-metalation or lithiation at the position alpha to the nitrogen. The N-acyl group can act as a directed metalation group, facilitating the deprotonation of the adjacent C-H bond by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium.
In the case of N-Boc-2-phenylazepane, treatment with butyllithium leads to lithiation at the 2-position. researchgate.net The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a substituent at the C2 position. This methodology provides access to 2,2-disubstituted azepanes. researchgate.net
The outcome of the electrophilic quench can be dependent on the nature of the electrophile. nih.gov While many electrophiles add at the 2-position, some, such as chloroformates, have been shown to result in substitution at the ortho-position of the phenyl ring, presumably through an η3-coordinated benzyllithium intermediate. researchgate.net The reaction of the lithiated intermediate with aldehydes or ketones can lead to the formation of cyclic carbamates. researchgate.net
| Electrophile | Product Type | Reference |
|---|---|---|
| Alkyl Halide | 2-Alkyl-2-phenylazepane derivative | researchgate.net |
| Aldehyde/Ketone | Cyclic Carbamate | researchgate.net |
| Alkyl Cyanoformate | ortho-Substituted Phenyl derivative | researchgate.net |
| Alkyl Chloroformate | ortho-Substituted Phenyl derivative | researchgate.net |
This lithiation-substitution strategy offers a versatile approach to introduce a wide range of functional groups onto the 2-phenylazepane skeleton, further highlighting the synthetic utility of this heterocyclic system.
Generation of 2,2-Disubstituted Azepanes
A primary pathway to introduce functional diversity at the azepane core involves the generation of 2,2-disubstituted derivatives. Research has demonstrated that N-protected 2-phenylazepanes can be effectively disubstituted at the C2 position. A key strategy for achieving this is through the deprotonation of the C2 position, followed by quenching with a suitable electrophile.
Studies on N-Boc-2-phenylazepane have shown that treatment with a strong base, such as butyllithium, leads to the formation of a carbanion at the C2 position, which is stabilized by the adjacent phenyl group. This lithiated intermediate can then react with a variety of electrophiles to yield the corresponding 2,2-disubstituted azepanes. researchgate.netresearcher.lifelookchem.com This methodology allows for the introduction of a wide range of substituents at the carbon atom bearing the phenyl group, thereby creating a library of novel azepane derivatives.
The general reaction scheme for the generation of 2,2-disubstituted azepanes from an N-protected 2-phenylazepane is presented below:
Table 1: Generation of 2,2-Disubstituted Azepanes
| Starting Material | Reagents | Electrophile (E) | Product |
|---|
This approach is a powerful tool for the synthesis of complex azepane structures with potential applications in medicinal chemistry and materials science. The stability of the lithiated intermediate and its reactivity towards a broad spectrum of electrophiles underscore the synthetic utility of the 2-phenylazepane scaffold.
Regio- and Diastereoselectivity in Derivatization
The derivatization of the 2-phenylazepane scaffold is governed by important considerations of regio- and diastereoselectivity. The position of substitution and the spatial arrangement of the newly introduced groups are critical for determining the biological activity and physical properties of the resulting molecules.
In the lithiation-substitution sequence of N-Boc-2-phenylazepane, the regioselectivity is highly dependent on the nature of the electrophile used. researchgate.net While most electrophiles add at the C2 position of the azepane ring, certain classes of reagents lead to substitution on the phenyl ring. For instance, the reaction with alkyl cyanoformates and chloroformates has been observed to yield ortho-substituted products on the phenyl ring exclusively. researchgate.net This change in reactivity is attributed to the coordination of the lithium atom to the phenyl group, directing the electrophilic attack to the ortho position.
Table 2: Regioselectivity in the Derivatization of N-Boc-2-phenylazepane
| Electrophile | Position of Substitution |
|---|---|
| Most electrophiles | C2 of the azepane ring |
| Alkyl cyanoformates, Alkyl chloroformates | Ortho position of the phenyl ring |
Attempts to control the diastereoselectivity of these reactions have also been explored. Kinetic resolution of racemic N-Boc-2-phenylazepane using the chiral ligand sparteine during the lithiation step has been investigated. researchgate.net However, these experiments resulted in poor enantioselectivity, indicating that achieving high levels of stereocontrol in this system remains a challenge. Further research into chiral auxiliaries or catalysts may be necessary to develop highly diastereoselective transformations of the 2-phenylazepane scaffold.
Further Functionalization of the Azepane Ring System
Beyond the introduction of substituents at the C2 position, the 2-phenylazepane ring system can be further functionalized to construct more complex molecular architectures. This includes the formation of fused-ring systems and the introduction of additional stereogenic centers, which can significantly expand the chemical space accessible from this scaffold.
Construction of Fused-Ring Azepane Derivatives
The synthesis of fused-ring systems containing the azepane core is of considerable interest due to the prevalence of such motifs in pharmacologically active compounds. researchgate.netscispace.com Various synthetic strategies have been developed for the construction of fused azepine derivatives, which can be broadly applied to the 2-phenylazepane scaffold.
One common approach is ring-closing metathesis, which has been successfully employed to form a variety of heterocyclic ring systems. researchgate.netscispace.com Additionally, sequential reactions, such as the rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles, have proven effective in generating fused dihydroazepine derivatives. researchgate.netscispace.com Silver-catalyzed intermolecular annulation reactions also provide a pathway to fused 2H-benzo[b]azepin-2-ones. scispace.com
More specifically, the synthesis of bridged, tianeptine-like tetracyclic ring systems demonstrates the potential for creating complex, fused architectures from seven-membered heterocyclic rings. chemistryviews.org These methods, while not directly reported for 2-phenylazepane-1-carbaldehyde, represent viable strategies for the elaboration of this scaffold into novel polycyclic structures.
Introduction of Additional Stereogenic Centers
The introduction of new stereogenic centers into the 2-phenylazepane ring system is a critical step in the synthesis of enantiomerically pure and diastereomerically defined compounds. The existing stereocenter at the C2 position can potentially direct the stereochemical outcome of subsequent reactions.
While the kinetic resolution of N-Boc-2-phenylazepane with sparteine showed limited success, the principle of using chiral reagents to induce stereoselectivity is well-established. researchgate.net In related systems, such as N-Boc-2-aryltetrahydroquinolines, it has been demonstrated that enantioenriched starting materials can be converted to 2,2-disubstituted products without significant loss of enantiopurity. researchgate.net This suggests that if an enantiopure form of this compound were available, it could serve as a valuable chiral building block for the synthesis of more complex stereochemically defined molecules.
Further exploration of asymmetric synthesis methodologies, including the use of chiral catalysts, substrates, or reagents, will be crucial for unlocking the full potential of the 2-phenylazepane scaffold in stereoselective synthesis.
Stereochemical Aspects in 2 Phenylazepane 1 Carbaldehyde Synthesis and Derivatization
Control of Chirality in Azepane Synthesis
Establishing the initial chiral center in the azepane ring is the foundational step for the synthesis of enantiomerically pure derivatives. Several advanced methodologies are employed to achieve this with high fidelity.
Asymmetric transfer hydrogenation (ATH) is a powerful and versatile method for the enantioselective reduction of prochiral imines to chiral amines, representing a key step in the synthesis of chiral azepanes. researchgate.net Unlike asymmetric hydrogenation (AH), which often requires high-pressure hydrogen gas, ATH utilizes safer and more convenient hydrogen donors such as formic acid/triethylamine mixtures or sodium formate. researchgate.net This technique is recognized as one of the most efficient tools for creating chiral centers. researchgate.net The process typically involves a metal catalyst, such as Ruthenium or Iridium, complexed with a chiral ligand. This chiral catalytic environment directs the hydride transfer to one face of the imine double bond, leading to the preferential formation of one enantiomer of the corresponding amine.
Table 1: Key Features of Asymmetric Transfer Hydrogenation (ATH) for Azepane Synthesis
| Feature | Description | Relevance to Azepane Synthesis |
|---|---|---|
| Catalysts | Typically transition metals (e.g., Ru, Rh, Ir) with chiral ligands. | The choice of metal and ligand is crucial for achieving high enantioselectivity in the reduction of the cyclic imine precursor to 2-phenylazepane (B120452). |
| Hydrogen Source | Formic acid/triethylamine (HCOOH/NEt₃), 2-propanol, sodium formate. researchgate.net | Avoids the use of hazardous, high-pressure H₂ gas, making the process more suitable for laboratory and industrial scales. researchgate.net |
| Mechanism | The chiral catalyst coordinates with the hydrogen donor and the imine substrate, facilitating a stereoselective transfer of a hydride ion. | The steric and electronic properties of the catalyst-ligand complex create a chiral pocket that dictates the stereochemical outcome. |
| Selectivity | Can achieve high to excellent enantiomeric excess (ee). | Essential for producing single-enantiomer 2-phenylazepane, which is critical for targeted pharmacological activity. |
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for synthesizing chiral amines. Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of imines to produce chiral amines with exceptional enantioselectivity. researchgate.netnih.gov These enzymes have been successfully employed to establish the key stereocenters in azepine-related structures. whiterose.ac.uknih.govmanchester.ac.uk
A significant advantage of this approach is the availability of enantiocomplementary IREDs, which can generate either the (R)- or (S)-enantiomer of the target amine from the same prochiral imine precursor, simply by selecting the appropriate enzyme. whiterose.ac.uknih.gov Furthermore, IREDs can be utilized as recombinant whole-cell biocatalysts, which simplifies the process by using glucose for cofactor recycling and eliminating the need for large amounts of expensive NADPH. nih.gov Crystallographic studies suggest that IREDs can bind a specific conformer of the imine substrate, leading directly to the major product conformer upon reduction. whiterose.ac.uknih.govmanchester.ac.uk
Table 2: Characteristics of Biocatalytic Synthesis Using Imine Reductases (IREDs)
| Characteristic | Details | Significance in Azepane Synthesis |
|---|---|---|
| Enzyme Class | Imine Reductases (IREDs), a class of Oxidoreductases. nih.gov | Specifically catalyze the reduction of C=N bonds, ideal for converting cyclic imine precursors into chiral azepanes. |
| Stereoselectivity | Excellent enantiomeric excess (ee), often >98%. nih.gov | Provides access to enantiomerically pure 2-phenylazepane, crucial for therapeutic applications. |
| Stereodivergence | Enantiocomplementary IREDs are available. whiterose.ac.uknih.gov | Allows for the targeted synthesis of either the (R)- or (S)-enantiomer of the azepane. whiterose.ac.uk |
| Reaction Conditions | Typically aqueous media at or near ambient temperature and pressure. | "Green" chemistry approach with mild conditions, reducing environmental impact. |
| Cofactor Recycling | Can be achieved in-situ using whole-cell systems with glucose. nih.gov | Enhances process efficiency and reduces costs associated with the NADPH cofactor. nih.gov |
Diastereoselective Synthesis of Azepane Derivatives
Once the initial stereocenter at the C2 position of the azepane ring is established, subsequent functionalization must be controlled to create the desired diastereomer. Diastereoselective reactions introduce new stereocenters with a configuration that is directed by the existing chiral center. This can be achieved through various methods, including substrate-controlled additions where the existing stereocenter sterically hinders one face of the molecule, directing incoming reagents to the opposite face.
For instance, palladium-catalyzed reactions have been developed for the diastereoselective synthesis of complex dibenzoazepine frameworks. nih.gov These methods can involve chelation-controlled mechanisms on metal intermediates to dictate the stereochemical outcome of key bond-forming steps, resulting in high diastereoselectivity. nih.gov The principles of such reactions, where an existing structural feature directs the formation of a new one, are directly applicable to the derivatization of a pre-existing chiral 2-phenylazepane scaffold.
Chiral Auxiliary-Mediated Stereocontrol
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.
One of the most effective and widely used chiral auxiliaries for the synthesis of chiral amines and N-heterocycles is tert-butanesulfinamide. beilstein-journals.orgrsc.org This compound can be condensed with aldehydes or ketones to form chiral N-tert-butanesulfinyl imines. nih.gov The tert-butylsulfinyl group is a powerful stereodirecting group due to its steric bulk and its ability to chelate with reagents. nih.gov
In the synthesis of a substituted azepane, a precursor imine can be prepared with this chiral auxiliary. The bulky sulfinyl group effectively shields one face of the C=N double bond, forcing nucleophilic attack to occur from the less hindered face. This leads to the formation of the addition product with a high degree of diastereoselectivity. nih.gov Following the nucleophilic addition, the tert-butanesulfinyl auxiliary can be readily cleaved under mild acidic conditions to reveal the free chiral amine of the azepane derivative. nih.gov This method has proven successful in the synthesis of a wide range of nitrogen-containing heterocycles. beilstein-journals.org
Table 3: Diastereoselective Nucleophilic Addition using N-tert-Butanesulfinyl Auxiliary
| Reaction Type | Nucleophile | Diastereomeric Ratio (dr) | Significance |
|---|---|---|---|
| Organometallic Addition | Grignard Reagents, Organolithiums | Often >90:10 nih.gov | Allows for the stereocontrolled introduction of carbon substituents. |
| Allylation | Allylic Bromides (with Zn or In) | High stereocontrol beilstein-journals.org | Establishes homoallylamine derivatives with predictable stereochemistry. beilstein-journals.org |
| Enolate Addition | Ester or Ketone Enolates | Good to excellent nih.gov | Forms C-C bonds to create β-amino carbonyl structures with high diastereoselectivity. |
| Reduction | Hydride Reagents | High diastereoselectivity | A method to generate the chiral amine center with control from the auxiliary. |
Enantioselective Catalysis in Azepane Chemistry
Enantioselective catalysis involves the use of a substoichiometric amount of a chiral catalyst to produce a large amount of an enantioenriched product. researchgate.net Unlike chiral auxiliaries, the catalyst does not become incorporated into the product but rather creates a chiral environment for the reaction to occur. This approach is highly efficient and atom-economical.
For the synthesis of azepanes, this can involve the asymmetric hydrogenation of a prochiral cyclic enamine or imine precursor using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. rsc.org For example, rhodium catalysts with bisphosphine ligands have been used for the asymmetric hydrogenation of unsaturated morpholines, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields, a strategy applicable to azepane precursors. rsc.org Similarly, palladium catalysis combined with chiral ligands, such as modified sulfinamide phosphines (Sadphos), has been used to construct axial chirality through enantioselective carbene cross-coupling reactions. chemrxiv.org These catalytic systems are designed to differentiate between the two faces of a prochiral substrate, facilitating bond formation selectively to produce one enantiomer over the other.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 2-Phenylazepane-1-carbaldehyde |
| N-(tert-Butylsulfinyl)haloimines |
| tert-Butanesulfinamide |
| Formic acid |
| Triethylamine |
| Sodium formate |
| NADPH |
Organocatalytic Desymmetrization Strategies
Organocatalytic desymmetrization has emerged as a powerful tool for the enantioselective synthesis of complex molecules from prochiral or meso starting materials. This approach utilizes small organic molecules as catalysts to differentiate between enantiotopic groups or faces in a substrate, thereby creating a chiral center. While the direct application of this strategy to the synthesis of this compound is not extensively documented in publicly available research, the principles of this methodology can be extrapolated from syntheses of analogous cyclic amines.
The general approach would involve a prochiral precursor, such as a symmetrical diamine or a meso-dicarbonyl compound, which upon cyclization and subsequent functionalization under the influence of a chiral organocatalyst, would yield an enantiomerically enriched azepane core. For instance, a hypothetical desymmetrization could involve the intramolecular cyclization of a symmetrical dialdehyde (B1249045) in the presence of a chiral amine catalyst, followed by reduction and N-formylation to yield the target compound.
Table 1: Hypothetical Organocatalytic Desymmetrization Approach
| Catalyst Type | Precursor | Key Transformation | Expected Outcome |
| Chiral Proline Derivative | Symmetrical Dialdehyde | Intramolecular Aldol Cyclization | Enantioenriched Azepane Precursor |
| Chiral Phosphoric Acid | Meso-Diamine | Asymmetric Aza-Pictet-Spengler | Chiral Tetrahydroazepino[c]indole |
Note: This table is illustrative of potential strategies as direct research on this compound is limited.
Detailed research into this specific transformation is necessary to establish optimal catalysts, reaction conditions, and to quantify the enantiomeric excess (ee) and yield of this compound.
Stereochemical Transfer from Precursors
An alternative and often highly effective strategy for controlling stereochemistry is the transfer of chirality from a readily available enantiopure starting material. This method relies on the use of a precursor from the chiral pool, such as an amino acid or a natural product, where the stereocenter is already established. The synthesis is then designed to build the azepane ring around this existing chiral center, transferring its stereochemical information to the final product.
For the synthesis of this compound, a plausible precursor would be an enantiopure derivative of lysine (B10760008) or a related amino acid. The synthesis would involve a series of transformations, such as ring-closing metathesis or reductive amination, to construct the seven-membered ring while preserving the stereointegrity of the C2 position.
Table 2: Potential Chiral Precursors for Stereochemical Transfer
| Chiral Precursor | Synthetic Strategy | Key Stereochemical Step |
| (S)-Lysine Derivative | Ring-Closing Metathesis | Preservation of the α-carbon stereocenter |
| (R)-2-Amino-7-phenylheptanoic acid | Intramolecular Reductive Amination | Control of cyclization without epimerization |
Note: This table outlines potential synthetic routes. Specific experimental validation for this compound is not widely reported.
The success of this approach hinges on the careful selection of reagents and reaction conditions to avoid racemization or epimerization at the stereogenic center. The final N-formylation step to yield this compound would typically proceed without affecting the stereochemistry at the C2 position.
Advanced Spectroscopic and Computational Analysis of 2 Phenylazepane 1 Carbaldehyde
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive understanding of the molecular structure of 2-Phenylazepane-1-carbaldehyde.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of molecules in solution. rsc.org For this compound, both ¹H and ¹³C NMR are fundamental for assigning the atomic connectivity. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic methylene (B1212753) protons of the azepane ring, the methine proton at the C2 position, and a characteristic downfield signal for the formyl proton.
A key conformational feature of N-formyl amines is the restricted rotation around the C-N amide bond, which results from the partial double bond character. This phenomenon leads to the existence of two distinct rotational isomers (rotamers), typically designated as E and Z. At room temperature, the interconversion between these rotamers is slow on the NMR timescale, resulting in the doubling of many signals in both the ¹H and ¹³C NMR spectra. chemsrc.com The relative intensity of the paired signals corresponds to the population ratio of the two conformers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Major (E) and Minor (Z) Rotamers of this compound in CDCl₃. (Note: This is an illustrative table based on typical chemical shifts for similar structural motifs, as specific experimental data is not widely published.)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Formyl (CHO) | 8.25 (s, E), 8.10 (s, Z) | 162.5 (E), 161.0 (Z) |
| Azepane C2-H | 5.10 (dd, E), 4.95 (dd, Z) | 62.8 (E), 61.5 (Z) |
| Azepane C3-H₂ | 1.80-2.00 (m) | 36.5 |
| Azepane C4-H₂ | 1.50-1.70 (m) | 27.0 |
| Azepane C5-H₂ | 1.50-1.70 (m) | 29.0 |
| Azepane C6-H₂ | 1.80-2.00 (m) | 38.0 |
| Azepane C7-H₂ | 3.60-3.80 (m, E), 3.40-3.60 (m, Z) | 48.5 (E), 47.0 (Z) |
| Phenyl C1' | - | 142.0 |
| Phenyl C2'/C6'-H | 7.25-7.40 (m) | 128.5 |
| Phenyl C3'/C5'-H | 7.25-7.40 (m) | 127.8 |
| Phenyl C4'-H | 7.25-7.40 (m) | 127.5 |
Variable Temperature (VT) NMR is a powerful tool for investigating dynamic processes such as rotamer interconversion. mdpi.com By acquiring NMR spectra at different temperatures, the kinetics of the rotational process around the amide bond can be determined. As the temperature is increased, the rate of interconversion between the E and Z rotamers of this compound increases. This causes the corresponding pairs of signals to broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). nih.gov
From the coalescence temperature and the frequency separation of the signals at low temperatures, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides a quantitative measure of the stability of the amide bond's partial double character. Such studies have been performed on closely related structures like N-Boc-2-phenylazepane to determine rotational rates. researchgate.net
Table 2: Illustrative Data from a Hypothetical VT-¹H NMR Experiment for the Formyl Proton of this compound. (Note: Values are for demonstration purposes.)
| Parameter | Value |
|---|---|
| Low Temperature (Tlow) | 298 K (25 °C) |
| Signal Separation (Δν) at Tlow | 75 Hz |
| Coalescence Temperature (Tc) | 350 K (77 °C) |
| Calculated Rotational Barrier (ΔG‡) | ~72 kJ/mol |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₇NO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺.
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Key fragmentation processes for this molecule are expected to include:
Loss of the formyl radical: A cleavage resulting in an [M-29]⁺ ion corresponding to the 2-phenylazepane (B120452) cation.
Loss of the phenyl group: Fragmentation leading to an [M-77]⁺ ion.
Ring cleavage: Complex fragmentation of the azepane ring, often initiated by alpha-cleavage adjacent to the nitrogen atom.
McLafferty rearrangement: If applicable, though less common for N-formyl groups compared to longer N-acyl chains.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound. (Note: This is an illustrative table of expected fragments.)
| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Description |
|---|---|---|
| 203 | [C₁₃H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 174 | [C₁₂H₁₆N]⁺ | Loss of formyl radical (•CHO) |
| 126 | [C₇H₁₂N]⁺ | Loss of phenyl radical (•C₆H₅) |
| 104 | [C₈H₈]⁺ | Styrene fragment ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This peak is typically observed in the range of 1650-1680 cm⁻¹.
Other significant absorption bands would include C-H stretching vibrations for the aromatic (phenyl) and aliphatic (azepane) portions of the molecule, and C=C stretching vibrations for the aromatic ring.
Table 4: Predicted Characteristic Infrared Absorption Bands for this compound. (Note: This is an illustrative table of expected absorption frequencies.)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |
| 3000-2850 | C-H Stretch | Aliphatic (Azepane) |
| 1680-1650 | C=O Stretch (strong) | Tertiary Amide (Formyl) |
| 1600, 1495 | C=C Stretch | Aromatic Ring |
| 1450-1350 | C-N Stretch | Amide |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Computational Chemistry and Theoretical Studies
Computational methods provide powerful insights into molecular properties, complementing and rationalizing experimental findings.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and energetics of molecules. nih.gov For this compound, DFT calculations can be employed to:
Optimize Geometries: Determine the lowest-energy three-dimensional structures for the various conformers, including the E/Z rotamers and different ring conformations (e.g., chair, boat, twist-boat) of the azepane moiety.
Calculate Relative Energies: Predict the relative thermodynamic stability of the different conformers. This allows for a theoretical prediction of the major and minor species in solution, which can be compared with experimental NMR population data.
Model Transition States: Locate and calculate the energy of the transition state for the rotation around the C-N amide bond. This provides a theoretical value for the rotational energy barrier (ΔG‡), which can be directly compared with the experimental value obtained from VT-NMR studies. researchgate.net
Simulate Spectra: Predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies, which aids in the assignment of experimental spectra.
Table 5: Illustrative DFT-Calculated Relative Energies for Conformers of this compound. (Note: Values are hypothetical, calculated at the B3LYP/6-31G level of theory.)*
| Conformer | Relative Energy (kJ/mol) | Description |
|---|---|---|
| E-rotamer (Chair) | 0.0 | Global Minimum (Most Stable) |
| Z-rotamer (Chair) | +5.2 | Less Stable Rotamer |
| Rotational Transition State | +70.5 | Energy Barrier for E/Z Interconversion |
Conformational Analysis of the Seven-Membered Ring
Information regarding the conformational landscape of the seven-membered azepane ring in this compound is not available. A thorough conformational analysis would typically involve computational chemistry methods, such as molecular mechanics or density functional theory (DFT), to identify the most stable conformers (e.g., chair, boat, twist-boat) and the energy barriers between them. Such studies for related azepane derivatives exist, highlighting the complexity of the seven-membered ring system, but specific findings for the title compound have not been published.
Prediction of Spectroscopic Properties and Chemical Shift Assignment
While computational methods are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, no published studies have applied these techniques to this compound. The prediction of ¹H and ¹³C NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method with DFT, is crucial for confirming the compound's structure and aiding in the assignment of experimental spectra. A predicted spectrum is available in some databases, but it lacks the backing of a peer-reviewed study detailing the computational methodology and assignment.
Table 1: Hypothetical Data Table for Predicted ¹H NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| Data not available | Data not available |
| Data not available | Data not available |
Table 2: Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| Data not available | Data not available |
| Data not available | Data not available |
X-ray Crystallography for Absolute Configuration Determination
The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for this compound. This indicates that the crystal structure of this compound has not been determined or, if it has, the data has not been deposited in these public repositories. Without crystallographic data, a definitive, unambiguous determination of its three-dimensional structure and absolute stereochemistry remains unconfirmed.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Z | Data not available |
| Final R indices | Data not available |
Applications of 2 Phenylazepane 1 Carbaldehyde and Its Derivatives in Organic Synthesis
Strategic Building Blocks for Complex Molecular Architectures
The 2-phenylazepane (B120452) core provides a three-dimensional framework that can be strategically employed in the construction of complex molecular architectures. The phenyl group offers a site for further functionalization through aromatic substitution reactions, while the azepane ring can be manipulated through ring-opening, ring-expansion, or functional group interconversion. The carbaldehyde group serves as a reactive handle for a multitude of transformations, including nucleophilic additions, condensations, and reductive aminations.
The combination of these features in a single molecule allows for a divergent synthetic approach, where a variety of complex structures can be accessed from a common starting material. For instance, the aldehyde could be converted to an alkene via a Wittig reaction, which could then participate in a ring-closing metathesis reaction with another functional group on the molecule to generate intricate bicyclic or polycyclic systems.
Table 1: Potential Transformations of 2-Phenylazepane-1-carbaldehyde for Complex Molecule Synthesis
| Functional Group | Potential Transformation | Resulting Structure |
| Carbaldehyde | Grignard Reaction | Secondary Alcohol |
| Carbaldehyde | Wittig Reaction | Alkene |
| Carbaldehyde | Reductive Amination | Secondary Amine |
| Phenyl Group | Electrophilic Aromatic Substitution | Substituted Phenyl Ring |
| Azepane Ring | Ring-Opening Polymerization | Functionalized Polyamide |
Precursors for Biologically Relevant Scaffolds (Focus on Synthetic Utility)
The azepane ring is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of the phenyl group and the aldehyde functionality in this compound makes it a plausible precursor for the synthesis of various biologically relevant molecules.
The synthesis of non-proteinogenic amino acids is of significant interest in medicinal chemistry. Hypothetically, this compound could serve as a precursor to novel chiral amino acid derivatives. For example, oxidation of the aldehyde to a carboxylic acid, followed by stereoselective manipulation of the α-carbon to the phenyl group, could lead to the synthesis of unique phenylalanine analogs with a constrained cyclic backbone. Such constrained amino acids can be valuable tools for studying peptide conformation and for the development of peptidomimetics with enhanced biological activity and stability.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The 2-phenylazepane framework can be envisioned as a starting point for the synthesis of other heterocyclic systems. For instance, intramolecular cyclization reactions involving the aldehyde and a suitably functionalized side chain on the phenyl ring could lead to the formation of fused heterocyclic systems. Alternatively, ring contraction or expansion strategies could be employed to access different ring sizes, further expanding the diversity of accessible nitrogen-containing heterocycles.
Advanced Synthetic Intermediates in Multistep Total Syntheses
Table 2: Hypothetical Retrosynthetic Analysis Involving this compound
| Target Molecule Fragment | Retrosynthetic Disconnection | Key Intermediate |
| Substituted Phenylazepane Core | C-C bond formation at aldehyde | This compound |
| Fused Azepane-Heterocycle | Intramolecular Cyclization | Functionalized this compound |
Pedagogical Utility in Comprehensive Organic Chemistry Experiments
The synthesis and reactions of this compound could serve as an excellent basis for an undergraduate organic chemistry laboratory experiment. The synthesis would likely involve a multi-step sequence, providing students with experience in fundamental reactions such as imine formation, reduction, and formylation. Subsequent transformations of the aldehyde would allow students to explore a range of important reactions, including nucleophilic addition, Wittig olefination, and reductive amination. The characterization of the starting materials, intermediates, and final products using techniques like NMR, IR, and mass spectrometry would provide a comprehensive learning experience in structure elucidation. The project could also introduce students to the concepts of heterocyclic chemistry and the importance of such scaffolds in medicinal chemistry.
Future Research Directions in 2 Phenylazepane 1 Carbaldehyde Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of the azepane core, particularly with substituents that offer potential for further functionalization, remains a key area of research. Future efforts will likely concentrate on developing synthetic pathways to 2-Phenylazepane-1-carbaldehyde that are not only efficient but also environmentally benign.
Exploration of Green Chemistry Principles in Azepane Synthesis
The application of green chemistry principles is becoming increasingly crucial in modern organic synthesis. For the synthesis of this compound, this could involve several key strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Renewable Feedstocks: Investigating starting materials derived from renewable resources to reduce reliance on petrochemicals.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents. mdpi.com
Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. beilstein-journals.orgnih.govuc.ptthieme-connect.de
A promising avenue is the use of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, thus offering a greener alternative to traditional chemical methods. acs.orgbohrium.comnih.govmdpi.com The chemoenzymatic synthesis of substituted azepanes has already shown potential, for instance, through the use of imine reductases for asymmetric reductive amination. acs.org
Discovery of Highly Selective and Efficient Catalytic Systems
The development of novel catalytic systems is paramount for achieving high selectivity and efficiency in the synthesis of complex molecules like this compound. Future research will likely focus on:
Stereoselective Catalysis: Designing catalysts that can control the stereochemistry at the C2 position of the azepane ring, which is crucial for potential pharmaceutical applications. Methods like osmium-catalyzed tethered aminohydroxylation have demonstrated excellent stereocontrol in the synthesis of hydroxylated azepanes and could be adapted for phenyl-substituted analogues. nih.govacs.org
Novel Metal-Based Catalysts: Exploring a wider range of transition metals and ligand designs to catalyze key bond-forming reactions in the synthesis of the azepane ring. Copper-catalyzed tandem amination/cyclization reactions have been shown to be effective for the synthesis of functionalized azepines, which can be precursors to azepanes. nih.gov
Organocatalysis: Investigating the use of small organic molecules as catalysts to avoid the use of potentially toxic and expensive metals.
Recent advancements in the synthesis of polysubstituted azepanes through dearomative ring expansion of nitroarenes highlight the potential of photochemical methods mediated by blue light. manchester.ac.uknih.gov Such strategies, which operate at room temperature, offer a mild and efficient alternative to traditional thermal methods.
Investigation of Underexplored Reactivity Pathways
The chemical reactivity of this compound is largely unexplored. Its structure, featuring an N-acyl group, a phenyl substituent at the α-position to the nitrogen, and a seven-membered ring, suggests a rich and complex reactivity profile that warrants investigation. Future research could focus on:
Reactions of the Aldehyde Group: Exploring the participation of the carbaldehyde in various transformations such as aldol condensations, Wittig reactions, and reductive aminations to introduce further complexity and functionality.
Influence of the 2-Phenyl Group: Investigating how the phenyl group influences the stereoselectivity of reactions at the aldehyde and on the azepane ring. The steric and electronic effects of the phenyl group could direct the approach of reagents, leading to specific stereoisomers.
Ring Transformations: Exploring reactions that involve the azepane ring itself, such as ring expansions, contractions, or ring-opening reactions, to generate novel heterocyclic scaffolds. The stereoselective ring expansion of smaller nitrogen heterocycles has been shown to be a viable route to chiral-bridged azepanes. researchgate.net
N-Acyliminium Ion Chemistry: Investigating the formation and reactivity of N-acyliminium ions derived from this compound, which could serve as electrophilic intermediates in cyclization and addition reactions.
Integration with Advanced High-Throughput Experimentation and Automation
The integration of high-throughput experimentation (HTE) and automated synthesis platforms can significantly accelerate the discovery and optimization of reactions involving this compound. Future research in this area will likely involve:
Rapid Reaction Screening: Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal parameters for the synthesis and functionalization of this compound.
Library Synthesis: Employing automated synthesis to generate libraries of this compound derivatives with diverse substituents for biological screening and structure-activity relationship (SAR) studies.
Kinetic and Mechanistic Studies: Using automated sampling and analysis to perform detailed kinetic studies and elucidate reaction mechanisms, providing valuable insights for reaction optimization.
Enhanced Computational Modeling for Predictive Synthetic Design
Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. For this compound, these approaches can provide valuable predictive insights:
Reaction Pathway and Selectivity Prediction: Using Density Functional Theory (DFT) calculations to model reaction pathways, predict transition state energies, and rationalize the regio- and stereoselectivity of reactions. beilstein-journals.org Computational studies on azepane and related heterocycles can provide insights into their structural and electronic properties, which in turn can inform reactivity predictions.
Retrosynthetic Analysis: Employing machine learning algorithms trained on large reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. Transfer learning approaches are being developed to improve the performance of retrosynthesis prediction models for heterocycles.
In Silico Screening of Catalysts: Computationally screening virtual libraries of catalysts to identify promising candidates for specific transformations, thereby reducing the experimental effort required for catalyst discovery.
The synergy between computational modeling and experimental work will be crucial for the rational design of synthetic routes and the prediction of the chemical behavior of this compound.
Q & A
Q. What are the established synthetic routes for 2-Phenylazepane-1-carbaldehyde?
The synthesis typically involves multi-step processes, including:
- Nucleophilic substitution : Reacting azepane derivatives with phenyl-containing electrophiles under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) .
- Aldehyde functionalization : Introducing the carbaldehyde group via oxidation of a hydroxymethyl intermediate or via Vilsmeier-Haack formylation .
- Purification : Extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure . Key considerations: Optimize reaction time and temperature to minimize byproducts.
Q. Which spectroscopic methods are recommended for characterizing this compound?
- <sup>1</sup>H NMR : Identify aromatic protons (δ 7.2–7.6 ppm) and aldehyde protons (δ ~10.0 ppm). Compare with reference data for azepane derivatives .
- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) .
Q. How can researchers validate the purity of this compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Elemental analysis : Compare experimental vs. theoretical C, H, N percentages (<1% deviation) .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
- Software tools : Refine structural models using SHELX (e.g., SHELXL for small-molecule refinement). Validate hydrogen bonding and torsional angles .
- Data cross-checking : Compare experimental X-ray diffraction patterns with computational predictions (DFT-optimized geometries).
- Error analysis : Assess residual density maps and R-factors to identify model inaccuracies .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst screening : Test palladium or copper catalysts for coupling reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitutions .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
Q. How can researchers analyze the compound’s enzyme inhibition mechanisms?
- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for hydrolases).
- Docking studies : Use AutoDock Vina to predict binding modes in enzyme active sites.
- Site-directed mutagenesis : Identify critical residues interacting with the aldehyde group .
Q. What methodological approaches address discrepancies in biological activity studies?
- Dose-response curves : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to confirm dose-dependent effects.
- Control experiments : Test stability in assay buffers (pH 7.4, 37°C) to rule out compound degradation .
- Meta-analysis : Compare results with structurally similar carbaldehydes (e.g., pyrazole derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
